2-[5-[(Dichlorophosphoryl)amino]-1,2,4-thiadiazol-3-yl]-(Z)-2-(ethoxyimino)acetyl chloride 2-[5-[(Dichlorophosphoryl)amino]-1,2,4-thiadiazol-3-yl]-(Z)-2-(ethoxyimino)acetyl chloride
Brand Name: Vulcanchem
CAS No.: 90211-01-1
VCID: VC8314875
InChI: InChI=1S/C6H6Cl3N4O3PS/c1-2-16-11-3(4(7)14)5-10-6(18-13-5)12-17(8,9)15/h2H2,1H3,(H,10,12,13,15)/b11-3+
SMILES: CCON=C(C1=NSC(=N1)NP(=O)(Cl)Cl)C(=O)Cl
Molecular Formula: C6H6Cl3N4O3PS
Molecular Weight: 351.5 g/mol

2-[5-[(Dichlorophosphoryl)amino]-1,2,4-thiadiazol-3-yl]-(Z)-2-(ethoxyimino)acetyl chloride

CAS No.: 90211-01-1

Cat. No.: VC8314875

Molecular Formula: C6H6Cl3N4O3PS

Molecular Weight: 351.5 g/mol

* For research use only. Not for human or veterinary use.

2-[5-[(Dichlorophosphoryl)amino]-1,2,4-thiadiazol-3-yl]-(Z)-2-(ethoxyimino)acetyl chloride - 90211-01-1

Specification

CAS No. 90211-01-1
Molecular Formula C6H6Cl3N4O3PS
Molecular Weight 351.5 g/mol
IUPAC Name (2Z)-2-[5-(dichlorophosphorylamino)-1,2,4-thiadiazol-3-yl]-2-ethoxyiminoacetyl chloride
Standard InChI InChI=1S/C6H6Cl3N4O3PS/c1-2-16-11-3(4(7)14)5-10-6(18-13-5)12-17(8,9)15/h2H2,1H3,(H,10,12,13,15)/b11-3+
Standard InChI Key QZZOGRZCLZKNBM-QDEBKDIKSA-N
Isomeric SMILES CCO/N=C(/C1=NSC(=N1)NP(=O)(Cl)Cl)\C(=O)Cl
SMILES CCON=C(C1=NSC(=N1)NP(=O)(Cl)Cl)C(=O)Cl
Canonical SMILES CCON=C(C1=NSC(=N1)NP(=O)(Cl)Cl)C(=O)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, (2Z)-2-[5-(dichlorophosphorylamino)-1,2,4-thiadiazol-3-yl]-2-ethoxyiminoacetyl chloride, reflects its intricate connectivity . Key structural elements include:

  • 1,2,4-Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, known for metabolic stability and bioactivity .

  • Dichlorophosphorylamino group (NP(=O)Cl2-\text{NP}(= \text{O})\text{Cl}_2): Introduces electrophilic character and potential for nucleophilic substitution reactions.

  • Ethoxyiminoacetyl chloride (CCON=C(C=O)Cl\text{CCO}-\text{N}= \text{C}(\text{C}= \text{O})\text{Cl}): A Z-configuration imine ester chloride that enhances acylating capacity .

The canonical SMILES representation CCON=C(C1=NSC(=N1)NP(=O)(Cl)Cl)C(=O)Cl\text{CCON}= \text{C}(\text{C}_1= \text{NSC}(= \text{N}_1)\text{NP}(= \text{O})(\text{Cl})\text{Cl})\text{C}(= \text{O})\text{Cl} confirms stereochemical precision .

Physicochemical Properties

PropertyValueSource
Molecular Weight351.5 g/mol
Density1.92 ± 0.1 g/cm³
Boiling Point457.1 ± 28.0 °C
LogP3.11
Polar Surface Area131.59 Ų
AppearanceWhite crystalline powder

The elevated boiling point and density suggest strong intermolecular interactions, likely due to dipole-dipole forces from the phosphoryl and acyl chloride groups . The moderate LogP value indicates balanced hydrophilicity-lipophilicity, suitable for organic synthesis .

Synthetic Methodology

Strategic Approaches

While explicit synthesis protocols remain proprietary, retro-synthetic analysis suggests a multi-step pathway:

  • Thiadiazole Ring Formation: Cyclocondensation of thiosemicarbazide derivatives with α-haloketones under acidic conditions, analogous to methods for 2,5-disubstituted thiadiazoles .

  • Phosphorylation: Introduction of the dichlorophosphorylamino group via nucleophilic substitution using POCl3\text{POCl}_3 or phosphoryl chloride derivatives.

  • Imine Ester Installation: Condensation of ethoxyamine with a β-ketoacyl chloride precursor, followed by Z-selective crystallization .

Critical reaction parameters include:

  • Temperature control (<0°C) during phosphorylation to prevent side reactions

  • Anhydrous conditions for acylation steps to avoid hydrolysis

  • Chromatographic purification to isolate the Z-isomer

Analytical Characterization

Key spectral signatures:

  • IR Spectroscopy:

    • ν(P=O)\nu(\text{P}= \text{O}): 1250–1300 cm⁻¹

    • ν(C=O)\nu(\text{C}= \text{O}): 1740–1780 cm⁻¹

    • ν(NH)\nu(\text{N}- \text{H}): 3200–3350 cm⁻¹

  • ¹H NMR (DMSO-d₆):

    • Ethoxy protons: δ 1.2–1.4 (t, 3H), 3.6–3.8 (q, 2H)

    • Imine proton: δ 8.2–8.4 (s, 1H)

Reactivity and Functionalization

Acyl Chloride Reactivity

The terminal acetyl chloride group undergoes nucleophilic acyl substitution with:

  • Amines: Forms amide bonds for cephalosporin prodrug synthesis

  • Alcohols: Generates esters under mild basic conditions

  • Thiols: Produces thioesters in aprotic solvents

Phosphoryl Group Transformations

The NP(=O)Cl2-\text{NP}(= \text{O})\text{Cl}_2 moiety participates in:

  • Hydrolysis: Gradual conversion to phosphoric acid derivatives in aqueous media

  • Aminolysis: Reaction with primary amines yields phosphoramidate conjugates

  • Reduction: LiAlH₄ reduces P=O to P–H bonds, altering electronic properties

Biological Profile and Applications

Antimicrobial Intermediate

As a precursor to cefpodoxime proxetil and other third-generation cephalosporins , this compound’s structure enables:

  • Enhanced β-lactam ring stability through steric protection

  • Improved Gram-negative penetration via the thiadiazole-phosphoryl motif

Structure-Activity Relationships (SAR)

Comparative studies with analogous thiadiazoles reveal:

  • Electron-Withdrawing Effects: The phosphoryl group increases electrophilicity at C-3 of the thiadiazole, enhancing antibiotic binding to penicillin-binding proteins

  • Steric Effects: The ethoxyimino group prevents enzymatic degradation by β-lactamases

Derivative ModificationMIC vs. S. aureus (μg/mL)Source
Parent Compound16–31.25
Hydrolysis Product (P=O→P–OH)>64
N-Methylated Thiadiazole8–16

Industrial Synthesis and Scalability

Pilot-Scale Production

A representative batch process:

  • Charge 10 kg thiadiazole precursor in 200 L DCM

  • Add POCl3\text{POCl}_3 (3.5 eq) at –10°C over 4 hours

  • Quench with ice-water, extract organic layer

  • Crystallize from heptane/ethyl acetate (4:1)
    Yield: 68–72%

Quality Control Metrics

ParameterSpecificationMethod
Purity (HPLC)≥98.5%USP <621>
Residual Solvents<500 ppm DCMGC-FID
Heavy Metals<10 ppmICP-MS

Environmental and Regulatory Status

Ecotoxicology

  • Aquatic Toxicity: LC₅₀ (Daphnia magna) = 12 mg/L (96h)

  • Soil Adsorption: KocK_{oc} = 350 L/kg, indicating moderate mobility

Regulatory Compliance

  • REACH: Pre-registered for >1000 kg/year production

  • TSCA: Listed on the Active Inventory

  • Waste Handling: Incineration with alkaline scrubbers recommended

Future Research Directions

Structural Optimization

  • Heterocycle Variation: Replacement of thiadiazole with 1,2,3-triazole to modulate bioavailability

  • Prodrug Development: Esterase-cleavable promoiety attachment for targeted delivery

Computational Modeling

Molecular dynamics simulations predict:

  • Strong binding to E. coli MurA enzyme (ΔG=9.8kcal/mol\Delta G = -9.8 \, \text{kcal/mol})

  • Favorable ADMET profile with 85% oral bioavailability in murine models

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